N-{4-[(2,4-dimethoxyphenyl)sulfamoyl]phenyl}-3-[(4-methylphenyl)sulfanyl]propanamide
Overview
Description
N-{4-[(2,4-dimethoxyphenyl)sulfamoyl]phenyl}-3-[(4-methylphenyl)sulfanyl]propanamide is a complex organic compound characterized by its unique structural components This compound features a sulfamoyl group attached to a dimethoxyphenyl ring, a sulfanyl group attached to a methylphenyl ring, and a propanamide backbone
Scientific Research Applications
N-{4-[(2,4-dimethoxyphenyl)sulfamoyl]phenyl}-3-[(4-methylphenyl)sulfanyl]propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Used in the development of advanced materials with specific electronic properties.
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2,4-dimethoxyphenyl)sulfamoyl]phenyl}-3-[(4-methylphenyl)sulfanyl]propanamide typically involves multiple steps:
Formation of the sulfamoyl intermediate: This step involves the reaction of 2,4-dimethoxyaniline with chlorosulfonic acid to form the corresponding sulfamoyl chloride.
Coupling with phenyl ring: The sulfamoyl chloride is then reacted with 4-aminophenyl to form the sulfamoylphenyl intermediate.
Formation of the sulfanyl intermediate: 4-methylthiophenol is reacted with 3-bromopropanoic acid to form the sulfanylpropanoic acid.
Final coupling: The sulfamoylphenyl intermediate is coupled with the sulfanylpropanoic acid under amide formation conditions, typically using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(2,4-dimethoxyphenyl)sulfamoyl]phenyl}-3-[(4-methylphenyl)sulfanyl]propanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Sodium hydride (NaH), dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amines.
Substitution: Demethylated products.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(2,4-dimethoxyphenyl)sulfamoyl]phenyl}-3-[(4-chlorophenyl)sulfanyl]propanamide
- N-{4-[(2,4-dimethoxyphenyl)sulfamoyl]phenyl}-3-[(4-fluorophenyl)sulfanyl]propanamide
Uniqueness
N-{4-[(2,4-dimethoxyphenyl)sulfamoyl]phenyl}-3-[(4-methylphenyl)sulfanyl]propanamide is unique due to the presence of both sulfamoyl and sulfanyl groups, which provide distinct chemical reactivity and biological activity. The combination of these functional groups in a single molecule allows for versatile applications in various fields.
Properties
IUPAC Name |
N-[4-[(2,4-dimethoxyphenyl)sulfamoyl]phenyl]-3-(4-methylphenyl)sulfanylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5S2/c1-17-4-9-20(10-5-17)32-15-14-24(27)25-18-6-11-21(12-7-18)33(28,29)26-22-13-8-19(30-2)16-23(22)31-3/h4-13,16,26H,14-15H2,1-3H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCMKMBTUGXIGPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=C(C=C(C=C3)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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